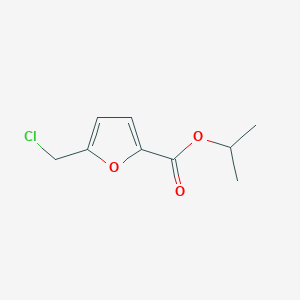
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Overview
Description
The compound "2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid" is a chemical of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, as it can be removed under mild acidic conditions without affecting other sensitive functional groups . The presence of the 4-chlorophenyl moiety suggests potential for interaction with biological systems, as chlorinated aromatic compounds often exhibit pharmacological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a practical synthesis method for a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, demonstrating the versatility of this functional group in the construction of complex molecules . Additionally, the synthesis of tert-amides derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by their crystalline forms and intramolecular hydrogen bonding, which can influence the stability and reactivity of the molecule . The presence of zwitterionic forms in some related structures suggests that "2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid" may also exhibit such characteristics, potentially affecting its solubility and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the tert-butoxycarbonyl group has been exploited in the synthesis of N-t-butoxycarbonyl amino-acids, indicating that it can react cleanly with amino acids in the presence of bases . The chlorination reactions of tert-butyl phenols have been studied, which could be relevant to understanding the reactivity of the chlorophenyl group in the target compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystalline nature of related structures suggests that the compound may also form crystals, which could be useful for purification and characterization . The stability of N-t-butoxycarbonyl amino-acid esters indicates that the Boc-protected amino acids are generally stable and can be used in further synthetic steps .
Scientific Research Applications
Quantitative Analysis
The tert-butyloxycarbonyl group, a key component of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, is essential for quantitative analysis in chemistry. Ehrlich-Rogozinski (1974) demonstrated that this group can be quantitatively cleaved from N-blocked amino acids and peptides, making it a valuable tool in analytical chemistry (Ehrlich-Rogozinski, 1974).
Synthesis Applications
In synthesis, this compound has been used as an intermediate in the creation of complex molecules. For example, Maity and Strömberg (2014) synthesized N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid, showcasing its role in peptide synthesis (Maity & Strömberg, 2014).
Polymer Research
The tert-butyloxycarbonyl group is also significant in polymer research. Rehse and Ritter (1989) investigated the synthesis of tert-butyloxycarbonyl- and benzyloxycarbonyl-modified monomers, highlighting its utility in creating complex polymers with specific properties (Rehse & Ritter, 1989).
Chiral Separation Techniques
In analytical chemistry, this compound is involved in chiral separation techniques. Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, which is closely related to the compound (Vaccher et al., 1991).
Environmental Applications
In environmental science, this compound has been studied for its potential in advanced oxidation processes. Mehralipour and Kermani (2021) investigated the optimization of advanced oxidation processes using related chlorophenyl compounds (Mehralipour & Kermani, 2021).
Catalyst Research
It also plays a role in catalyst research. Heydari et al. (2007) demonstrated its use in N-tert-butoxycarbonylation of amines, an important reaction in organic synthesis (Heydari et al., 2007).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373532 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | |
CAS RN |
209525-73-5 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)









![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)


